MAO-B Inhibition: Complete Inactivity vs. Low-Nanomolar Potency of the 3-Carboxamide Regioisomer
4-Oxo-N-phenyl-4H-chromene-2-carboxamide (2-substituted regioisomer) exhibits no significant MAO-B inhibitory activity. In contrast, its direct regioisomer, 4-oxo-N-phenyl-4H-chromene-3-carboxamide (3-substituted), inhibits human MAO-B with an IC₅₀ of 71 nM in a recombinant baculovirus-expression assay, and further optimized 3-carboxamide congeners achieve IC₅₀ values as low as 8.3 nM [1]. This binary activity difference—from complete inactivity to single-digit nanomolar potency—is attributed to the intramolecular N–H···O hydrogen bond unique to the 2-carboxamide series, which sterically precludes the binding conformation required for MAO-B engagement [2]. The 2-substituted series thus serves as an essential negative control in MAO-B drug discovery SAR campaigns.
| Evidence Dimension | Human MAO-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No significant inhibition (inactive) |
| Comparator Or Baseline | 4-Oxo-N-phenyl-4H-chromene-3-carboxamide: IC₅₀ = 71 nM (also 400 nM in a separate assay); optimized 5-hydroxy-3-carboxamide derivative (38): IC₅₀ = 13.0 nM; N-(4-chlorophenyl)-5-hydroxy derivative (41): IC₅₀ = 8.3 nM |
| Quantified Difference | Inactive vs. IC₅₀ = 8.3–400 nM (functionally categorical difference) |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected insect BTI-TN-5B1-4 cells; fluorimetric assay measuring H₂O₂ production or p-tyramine oxidation |
Why This Matters
For researchers designing MAO-B inhibitor screens, the 2-carboxamide is the only chromone regioisomer that provides a genuine null-activity baseline, enabling unambiguous attribution of inhibitory effects to structural modifications on the 3-carboxamide scaffold.
- [1] BindingDB. BDBM50333651: 4-Oxo-N-phenyl-4H-chromene-3-carboxamide (CHEMBL1643120). IC₅₀ = 71 nM (human MAO-B). Also: Reis J, Fernandes C, Salem H, et al. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. 2022. Compounds 38 (IC₅₀ = 13.0 nM) and 41 (IC₅₀ = 8.3 nM). View Source
- [2] Gomes LR, Low JN, Cagide F, Borges F, et al. A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 11):1387–1393. View Source
